N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The structure of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide features a piperidine ring substituted with a thiadiazole moiety, which is crucial for its biological activity.
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is classified as a heterocyclic compound due to the presence of nitrogen and sulfur atoms in its structure. Its synthesis and characterization have been documented in various scientific studies focusing on the development of novel anticancer agents and other therapeutic applications .
The synthesis of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves several key steps:
The molecular structure of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide consists of:
The molecular formula for N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is . Its molecular weight is approximately 198.26 g/mol. The compound's structure can be visualized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the presence of functional groups .
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can participate in several chemical reactions:
The mechanism of action for N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide often involves its interaction with specific biological targets within cells. It has been shown to inhibit cellular proliferation by interfering with metabolic pathways essential for cell growth and division. This includes potential interactions with enzymes or receptors involved in cancer cell signaling pathways .
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically appears as a crystalline solid. Its melting point ranges from 170°C to 180°C depending on purity and crystallization conditions.
The compound is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol but may have limited solubility in non-polar solvents. Its stability under various pH conditions makes it suitable for biological applications.
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has several scientific uses:
The 1,3,4-thiadiazole ring serves as a critical bioisostere of the pyrimidine nucleobase, a fundamental component of DNA structure. This strategic molecular mimicry enables the compound to integrate into DNA replication processes, disrupting essential nucleic acid biosynthesis in rapidly proliferating cancer cells [2] [10]. The bioisosteric replacement exploits key structural similarities:
This mechanism is fundamental to the compound's broad-spectrum antiproliferative effects, establishing a foundation for its cytotoxicity across multiple cancer lineages.
The compound demonstrates potent pro-apoptotic activity against adenocarcinoma cell lines, particularly breast cancer MCF-7 and lung carcinoma A549. Research highlights distinct apoptotic pathways triggered by the compound:
Table 1: Apoptotic Effects in MCF-7 Breast Cancer Cells
Concentration (µM) | Sub-G1 Population (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Dominant Cell Cycle Phase Arrest |
---|---|---|---|---|
0 (Control) | 3.8 | 4.2 | 3.5 | G1 |
5 | 9.1 | 11.7 | 8.9 | Sub-G1 |
10 | 15.4 | 19.2 | 18.5 | Sub-G1 |
Against A549 lung cancer cells, the compound exhibited IC₅₀ values of approximately 2.79 µM, outperforming several structurally related analogs. Its efficacy was further enhanced with halogen substitutions (e.g., 4-fluorobenzyl derivatives), suggesting modulation of apoptotic potency through targeted chemical modifications [2] [9].
Pancreatic ductal adenocarcinoma (PDAC) presents a critical therapeutic challenge due to intrinsic chemoresistance. N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide and its analogs demonstrate notable activity against diverse PDAC models, including gemcitabine-resistant lines:
Table 2: Antiproliferative Activity Against PDAC Cell Lines
PDAC Cell Line | Growth Inhibition at 10 µM (%) | IC₅₀ (µM) | Gemcitabine-Resistance Status | Key Mechanism |
---|---|---|---|---|
Suit-2 | 92.6 | 1.4 | Sensitive | CDK1 Inhibition |
Panc-1 | 87.3 | 3.2 | Sensitive | CDK1 Inhibition |
Panc-1-GR (Gemcitabine Resistant) | 59.35 | 18.7 | Resistant | CDK1 Inhibition |
BxPC-3 | 76.1 | 9.4 | Sensitive | DNA Replication Interference |
Primary Culture (PDAC-3) | 38.35 | >40 | Not Tested | Unknown |
These findings underscore the compound’s potential as a therapeutic candidate for aggressive and treatment-resistant cancers like PDAC, operating through mechanisms distinct from conventional antimetabolites.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1